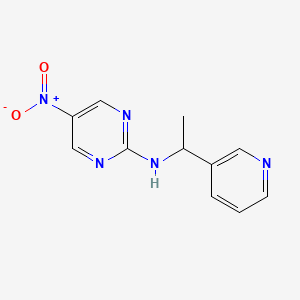
(2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide is a chemical compound that belongs to the class of pyrazole-containing compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of ((2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been shown to inhibit the activity of various enzymes such as COX-2 and iNOS.
Biochemical and Physiological Effects:
((2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have demonstrated its ability to reduce inflammation, protect against neurodegeneration, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ((2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide is its ease of synthesis and high yield. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for the study of ((2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide. One of the areas of interest is the development of more potent and selective analogs of this compound for use in drug discovery. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a tool for studying the role of pyrazole-containing compounds in biological systems.
Méthodes De Synthèse
The synthesis of ((2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with N-Boc-2-amino-4-methylpentanamide in the presence of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction proceeds under mild conditions and produces high yields of the desired product.
Applications De Recherche Scientifique
((2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In biochemistry, it has been used as a tool to study the role of pyrazole-containing compounds in biological systems. In pharmacology, it has been studied for its pharmacokinetic and pharmacodynamic properties.
Propriétés
IUPAC Name |
(2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-6(2)3-8(10)9(14)13-7-4-11-12-5-7/h4-6,8H,3,10H2,1-2H3,(H,11,12)(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGKOHNGIBYOCC-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CNN=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CNN=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid](/img/structure/B7586764.png)

![2-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7586779.png)
![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)
![N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B7586804.png)

![4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester](/img/structure/B7586828.png)

![N-[(3-methoxyphenyl)methyl]-1-(4-methylsulfonylphenyl)methanamine](/img/structure/B7586860.png)


![5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid](/img/structure/B7586892.png)